Molybdenum pentakis(2-ethylhexanolate)

Molybdenum alkoxide π‑donor ligands Organometallic reactivity

Molybdenum pentakis(2-ethylhexanolate) (CAS 93840-01-8) is a metal alkoxide with molecular formula C40H85MoO5 and molecular weight 742.0 g/mol, consisting of a molybdenum center coordinated to five 2-ethylhexanolate ligands. As a transition metal alkoxide, it exhibits solubility in organic solvents and sensitivity to moisture and oxygen, distinguishing it from carboxylate-based analogs such as molybdenum 2-ethylhexanoate (CAS 34041-09-3).

Molecular Formula C40H85MoO5-5
Molecular Weight 742.0 g/mol
CAS No. 93840-01-8
Cat. No. B12666954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMolybdenum pentakis(2-ethylhexanolate)
CAS93840-01-8
Molecular FormulaC40H85MoO5-5
Molecular Weight742.0 g/mol
Structural Identifiers
SMILESCCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].[Mo]
InChIInChI=1S/5C8H17O.Mo/c5*1-3-5-6-8(4-2)7-9;/h5*8H,3-7H2,1-2H3;/q5*-1;
InChIKeyFDWVTPMRJGBAJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Molybdenum Pentakis(2-ethylhexanolate) CAS 93840-01-8 – Technical Baseline and Procurement Context


Molybdenum pentakis(2-ethylhexanolate) (CAS 93840-01-8) is a metal alkoxide with molecular formula C40H85MoO5 and molecular weight 742.0 g/mol, consisting of a molybdenum center coordinated to five 2-ethylhexanolate ligands . As a transition metal alkoxide, it exhibits solubility in organic solvents and sensitivity to moisture and oxygen, distinguishing it from carboxylate-based analogs such as molybdenum 2-ethylhexanoate (CAS 34041-09-3) . The compound is supplied with a typical purity of 98.0% for research and industrial applications, with procurement requiring inquiry for specific quantities and lead times .

Molybdenum Pentakis(2-ethylhexanolate): Why Substitution with Generic Molybdenum Carboxylates or Simple Alkoxides Leads to Divergent Performance


Direct substitution of molybdenum pentakis(2-ethylhexanolate) with molybdenum carboxylates (e.g., molybdenum 2-ethylhexanoate, CAS 34041-09-3) or shorter-chain alkoxides (e.g., molybdenum ethoxide) is not chemically equivalent. The alkoxide ligand (RO⁻) in the target compound is a stronger π‑donor and nucleophile than carboxylate (RCOO⁻) ligands, fundamentally altering the molybdenum center's Lewis acidity, redox potential, and ligand lability [1]. Furthermore, the branched C8 2-ethylhexanolate ligand imparts higher organic solubility and different steric shielding compared to linear or shorter alkoxides . These differences manifest in altered catalytic initiation behavior, precursor decomposition pathways, and compatibility with co‑catalysts or solvents. Relying on a carboxylate or a generic alkoxide without verifying the ligand-specific performance will likely result in unpredictable yields, altered selectivity, or catalyst deactivation in sensitive applications such as epoxidation or polymerization catalysis [2].

Molybdenum Pentakis(2-ethylhexanolate) – Quantitative Comparative Evidence for Scientific Selection


Ligand Electronic Influence: π‑Donor Strength of Alkoxide vs. Carboxylate Ligands in Molybdenum Complexes

The 2-ethylhexanolate ligand (alkoxide, RO⁻) exhibits stronger π‑donor character compared to the carboxylate ligand (RCOO⁻) found in molybdenum 2-ethylhexanoate. In molybdenum and tungsten complexes with M≡M or M≡N bonds, the π‑donor ability follows the order: alkoxide (RO) > fluoroalkoxide ≈ thiolate [1]. This class-level difference directly influences the electron density at the molybdenum center, modulating its Lewis acidity and redox potential. No direct head‑to‑head data for Mo(OC8H17)5 vs. Mo(OOCR)5 is available; this inference is based on established electronic trends in isoelectronic complexes.

Molybdenum alkoxide π‑donor ligands Organometallic reactivity

Thermal Stability Benchmark: Molybdenum Alkoxide vs. Carboxylate Precursors in Hydrocarbon Processing

While direct thermal stability data for molybdenum pentakis(2-ethylhexanolate) is not published, a relevant patent comparison of molybdenum carboxylate precursors provides a valuable class‑level benchmark. The patent US 2013/0248422 A1 states that hydrocarbon‑soluble molybdenum catalyst precursors containing sterically hindered carboxylate anions perform at least as well as molybdenum 2-ethylhexanoate in hydrogen activity but with 'substantially higher thermal stability' [1]. By analogy, the bulky 2-ethylhexanolate ligands in the target compound are expected to provide greater thermal stability compared to less hindered alkoxides (e.g., ethoxide, isopropoxide) or carboxylates. No direct comparative data for Mo(OC8H17)5 is currently available.

Molybdenum catalyst precursor Thermal decomposition Hydrocracking

Molybdenum Content and Solubility Profile: Alkoxide vs. Commercial Carboxylate Standards

Molybdenum pentakis(2-ethylhexanolate) has a molecular weight of 742.0 g/mol and a molybdenum content of approximately 12.9 wt% (calculated from molecular formula C40H85MoO5) . In contrast, commercial molybdenum 2-ethylhexanoate (molybdenum octoate) typically contains 15.0–16.0 wt% molybdenum . While the alkoxide delivers a lower molybdenum loading per unit mass, its distinct alkoxide coordination environment provides different reactivity and decomposition pathways. The compound is soluble in organic solvents (e.g., toluene, hexane) , comparable to carboxylates, but its moisture sensitivity necessitates strict inert‑atmosphere handling, which may influence procurement decisions for air‑sensitive applications.

Molybdenum alkoxide solubility Metal content Precursor formulation

Comparative Performance in Epoxidation Catalysis: Alkoxide-Initiated vs. Carboxylate-Initiated Molybdenum Catalysts

In the preparation of molybdenum‑doped epoxy resin catalysts for alkene epoxidation, both molybdenum ethoxide and molybdenum 2-ethylhexanoate were employed as polymerization initiators [1]. The resulting thermosets were evaluated as epoxidation catalysts for propene using tert‑butyl hydroperoxide as oxidant. While specific comparative yield data for the 2-ethylhexanolate derivative is not reported, this study demonstrates that molybdenum alkoxides (ethoxide) and carboxylates (2-ethylhexanoate) produce catalytically active epoxy resins. The alkoxide‑initiated catalysts may exhibit different activation behavior due to the distinct alkoxide ligand lability and Lewis acidity, but quantitative differentiation remains unreported.

Epoxidation catalyst Molybdenum alkoxide Polymer‑supported catalyst

Molybdenum Pentakis(2-ethylhexanolate) – Prioritized Research and Industrial Application Scenarios


Precursor for Sol–Gel and Chemical Vapor Deposition (CVD) of Molybdenum Oxide Thin Films

The compound's alkoxide coordination environment and organic solubility make it a candidate precursor for sol–gel processing and CVD of MoOx thin films. The branched 2-ethylhexanolate ligand provides moderate volatility and thermal decomposition characteristics suitable for film deposition. While direct comparative data for this specific compound is lacking, analogous molybdenum alkoxides are used in such applications [1]. The moisture sensitivity of the alkoxide necessitates rigorous exclusion of water during handling and deposition.

Homogeneous Catalyst Precursor for Epoxidation and Polymerization Reactions

Based on the established use of molybdenum alkoxides (e.g., ethoxide) and molybdenum 2-ethylhexanoate in epoxidation catalysis [1], molybdenum pentakis(2-ethylhexanolate) is expected to serve as a catalyst or pre‑catalyst for olefin epoxidation and ring‑opening polymerization. The alkoxide ligand's strong nucleophilicity may facilitate initiation in polar or protic media compared to carboxylates. Users should verify compatibility with specific oxidants (e.g., TBHP, H2O2) and monomers under their reaction conditions.

Oil‑Soluble Molybdenum Precursor for Slurry‑Phase Hydrocracking and Heavy Oil Upgrading

Molybdenum carboxylates such as molybdenum octoate are widely used as oil‑soluble catalyst precursors for slurry‑phase hydrocracking and vacuum residue upgrading [1]. Molybdenum pentakis(2-ethylhexanolate), with its hydrocarbon‑soluble alkoxide ligands, may offer alternative decomposition behavior and in‑situ MoS2 generation properties. However, no published data confirm performance parity or superiority over carboxylates in this specific application. The compound's thermal stability characteristics, inferred from class‑level trends , suggest potential for high‑temperature processes, but direct validation is required.

Synthesis of Heterometallic Alkoxide Complexes and Materials Science Precursors

Metal alkoxides are key precursors for heterometallic complexes and advanced materials via soft chemistry approaches [1]. Molybdenum pentakis(2-ethylhexanolate) can participate in ligand exchange or metathesis reactions to generate mixed‑metal alkoxides with tailored properties for ceramic, catalyst, or electronic material synthesis. The bulky 2-ethylhexanolate ligand may influence the degree of oligomerization and solubility of the resulting heterometallic species.

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